8-Azaadenosine

Descripción general

Descripción

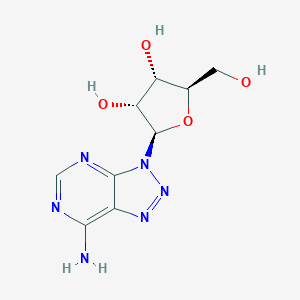

La 8-Azaadenosina es un análogo de nucleósido sintético que ha llamado la atención por sus posibles aplicaciones terapéuticas. Es estructuralmente similar a la adenosina, pero contiene un átomo de nitrógeno en lugar de un átomo de carbono en el anillo de adenina. Esta modificación confiere propiedades bioquímicas únicas a la 8-Azaadenosina, convirtiéndola en un objeto de interés en varios campos de la investigación científica.

Mecanismo De Acción

La 8-Azaadenosina ejerce sus efectos principalmente inhibiendo la actividad de las enzimas adenosina desaminasa que actúan sobre el ARN (ADAR). Estas enzimas son responsables de la edición de adenosina a inosina del ARN. Al inhibir ADAR, la 8-Azaadenosina interrumpe la edición del ARN, lo que lleva a alteraciones en la estabilidad y la función del ARN. Esta inhibición puede resultar en una reducción de la proliferación y un aumento de la apoptosis en las células cancerosas .

Compuestos Similares:

8-Cloroadenosina: Otro análogo de nucleósido que inhibe ADAR pero no es selectivo.

Cordicepina: Un análogo de nucleósido con una estructura similar pero diferente actividad biológica.

Tubercidina: Un análogo de nucleósido con potente actividad antitumoral.

Singularidad de la 8-Azaadenosina: La 8-Azaadenosina es única debido a su inhibición específica de las enzimas de edición de ARN y sus posibles aplicaciones terapéuticas en el tratamiento del cáncer. A diferencia de otros análogos de nucleósidos, ha mostrado promesa en la interrupción de los procesos de edición de ARN, lo que la convierte en una herramienta valiosa tanto en contextos de investigación como terapéuticos .

Análisis Bioquímico

Biochemical Properties

8-Azaadenosine is known to interact with the RNA editing enzyme ADAR . Through its deaminase activity, ADAR edits adenosine to inosine in double-stranded RNAs . This compound has been shown to inhibit this process . It is not a selective inhibitor of ADAR .

Cellular Effects

This compound has been shown to have similar toxicity to ADAR-dependent and -independent cancer cell lines . The toxicity of this compound is comparable between cell lines with either knockdown or overexpression of ADAR, and cells with unperturbed ADAR expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ADAR. It inhibits the editing of adenosine to inosine in double-stranded RNAs, a process carried out by ADAR . Treatment with this compound does not cause activation of PKR .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 8-Azaadenosina normalmente implica los siguientes pasos:

Material de Partida: La síntesis comienza con adenina disponible comercialmente.

Nitración: La adenina se somete a nitración para introducir un grupo nitro en la posición 8.

Reducción: El grupo nitro se reduce luego a un grupo amino.

Ciclización: El grupo amino se somete a ciclización para formar el anillo de 8-azaadenina.

Glucosilación: La 8-azaadenina se glucosila luego con un azúcar ribosa para formar 8-Azaadenosina.

Métodos de Producción Industrial: La producción industrial de 8-Azaadenosina sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica:

Condiciones de Reacción Optimizadas: Uso de catalizadores y condiciones de reacción controladas para maximizar el rendimiento.

Purificación: Técnicas avanzadas de purificación como la cromatografía para garantizar una alta pureza del producto final.

Control de Calidad: Medidas estrictas de control de calidad para garantizar la consistencia y seguridad del compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones: La 8-Azaadenosina se somete a varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar derivados de 8-azaadenosina.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el azúcar ribosa.

Sustitución: Las reacciones de sustitución pueden ocurrir en los átomos de nitrógeno en el anillo de adenina.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de Sustitución: Agentes halogenantes, agentes alquilantes.

Productos Principales:

Productos de Oxidación: Diversos derivados oxidados de la 8-Azaadenosina.

Productos de Reducción: Formas reducidas de 8-Azaadenosina con azúcares ribosa modificados.

Productos de Sustitución: Derivados sustituidos con diferentes grupos funcionales en el anillo de adenina.

Aplicaciones Científicas De Investigación

La 8-Azaadenosina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar análogos de nucleósidos y sus interacciones con enzimas.

Biología: Investigada por su papel en la edición de ARN y sus efectos en los procesos celulares.

Industria: Utilizada en el desarrollo de nuevos productos farmacéuticos y como herramienta de investigación en el descubrimiento de fármacos.

Comparación Con Compuestos Similares

8-Chloroadenosine: Another nucleoside analog that inhibits ADAR but is not selective.

Cordycepin: A nucleoside analog with a similar structure but different biological activity.

Tubercidin: A nucleoside analog with potent antitumor activity.

Uniqueness of 8-Azaadenosine: this compound is unique due to its specific inhibition of RNA editing enzymes and its potential therapeutic applications in cancer treatment. Unlike other nucleoside analogs, it has shown promise in disrupting RNA editing processes, making it a valuable tool in both research and therapeutic contexts .

Actividad Biológica

8-Azaadenosine (8-aza) is a synthetic analogue of adenosine that has garnered attention for its role as an inhibitor of adenosine deaminases acting on RNA (ADARs). This compound has been studied for its potential therapeutic applications in cancer treatment, particularly due to its effects on RNA editing and its impact on cellular processes such as proliferation, migration, and invasion.

ADAR enzymes are responsible for the conversion of adenosine to inosine in double-stranded RNA (dsRNA), a process known as A-to-I editing. This editing can influence gene expression and cellular responses. In various cancer types, including thyroid cancer, ADAR-mediated editing has been linked to tumor progression. This compound functions by inhibiting the activity of ADARs, thereby blocking this editing process and affecting cancer cell behavior.

Inhibition of Cancer Cell Proliferation

Research indicates that 8-aza significantly reduces the proliferation of cancer cells. In a study involving thyroid cancer cell lines (TPC1 and Cal62), treatment with 8-aza at concentrations of 1 µM and 2 µM resulted in a dose-dependent decrease in cell viability, as measured by MTT assays and crystal violet staining. The compound also inhibited cell growth in three-dimensional culture systems, suggesting its efficacy in more physiologically relevant environments .

Effects on Migration and Invasion

In addition to reducing proliferation, 8-aza has been shown to impair the migratory and invasive capabilities of cancer cells. The compound inhibited both migration and invasion in thyroid cancer models, highlighting its potential as a therapeutic agent against metastatic disease .

Selectivity and Toxicity

Despite its promising effects, studies have raised concerns about the selectivity of 8-aza as an ADAR inhibitor. It has been reported that 8-aza is not selective for ADAR inhibition; it exhibits similar toxicity across various cancer cell lines, regardless of their ADAR expression levels. This lack of selectivity may limit its therapeutic applications, as it could affect normal cellular functions in addition to targeting cancer cells .

Case Studies

- Thyroid Cancer : In a detailed investigation, the use of 8-aza led to decreased aggressiveness in thyroid cancer cells through the inhibition of ADAR1 activity. The findings suggest that targeting RNA editing pathways could be a viable strategy for developing new cancer therapies .

- Leukemia Models : Historical studies have demonstrated the antitumor activity of 8-aza in murine leukemia models (L1210 and P388). Mice treated with 8-aza showed reduced tumor burden, indicating its potential effectiveness against hematological malignancies .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUKGFJQZRGECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908143 | |

| Record name | 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35827-88-4, 35827-89-5, 34698-65-2, 10299-44-2 | |

| Record name | NSC146366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC146365 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC145918 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC81153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azaadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.